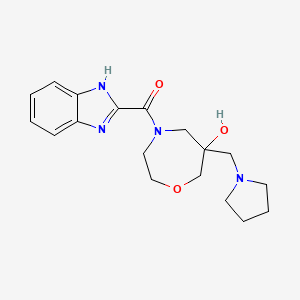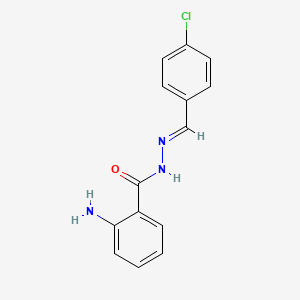![molecular formula C19H26N2O3S B5519589 2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)
2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the family of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a group notable for its synthesis and investigation for potential pharmacological activities. The interest in such spiro compounds stems from their unique structural features, which allow for diverse chemical reactions and the exploration of their biological activities.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including Michael addition reactions, cyclization reactions, and conjugate addition. For instance, Tsukamoto et al. (1995) described the synthesis of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds, highlighting the importance of structural modifications for biological activity (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro linkage, connecting two rings in a manner that significantly influences their chemical properties and reactivity. The molecular structure analyses often involve X-ray crystallography to determine the exact spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Spiro compounds exhibit a wide range of chemical reactions, primarily due to the strain imposed by the spiro linkage and the reactivity of the functional groups attached to the spiro system. These reactions include nucleophilic additions, rearrangements, and cyclization reactions, which are crucial for the synthesis of various derivatives with potential pharmacological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure of the compound. For instance, the presence of methoxy and methylthio substituents can affect the compound's solubility in organic solvents, which is critical for its application in chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the compound. The unique structure of 2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
For a comprehensive understanding and further details on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of compounds within this chemical family, the research by Tsukamoto et al. (1995) provides valuable insights (Tsukamoto et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antihypertensive Agents : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened as potential antihypertensive agents. These compounds demonstrated varying degrees of activity in lowering blood pressure, highlighting the therapeutic potential of diazaspirodecanone derivatives in cardiovascular diseases (J. Caroon et al., 1981).
Muscarinic Agonists : Research into 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones revealed their potential as muscarinic receptor agonists. These compounds showed promise in reversing cognitive impairments, albeit with some peripheral side effects, indicating the necessity for further optimization (Y. Ishihara et al., 1992).
Cytotoxic Activity : Bicyclic σ receptor ligands derived from spirocyclic structures showed significant cytotoxic activity against human tumor cell lines. This research underscores the potential of spirocyclic compounds in oncology, particularly for targeting specific cancer cell lines (Christian Geiger et al., 2007).
Spirocyclization Techniques : A study on the photomediated spirocyclization of N-Benzyl Propiolamide presented a metal- and oxidant-free method to construct azaspiro[4.5]deca-6,9-diene-3,8-dione. This innovative approach offers a green and convenient synthesis pathway for iodinated spirocyclization products, demonstrating the versatility of spirocyclic compounds in chemical synthesis (Man Yang et al., 2022).
Anti-inflammatory and Antioxidative Properties : The study of a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia highlighted significant anti-inflammatory and antioxidative properties. Although not directly related to 2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one, this research exemplifies the potential of structurally complex compounds in natural product research and pharmacology (Fasina Makkar & K. Chakraborty, 2018).
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-(2-methylsulfanylacetyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-24-16-5-3-4-15(10-16)12-21-14-19(11-17(21)22)6-8-20(9-7-19)18(23)13-25-2/h3-5,10H,6-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRLIDOUVFZDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC3(CCN(CC3)C(=O)CSC)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

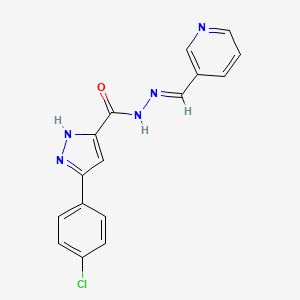
![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)
![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)
![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)
![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)
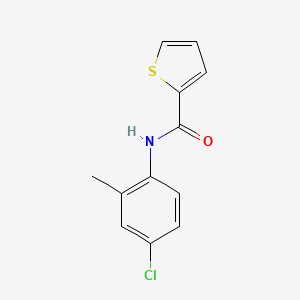
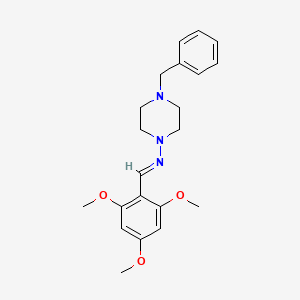

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)
